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Compound of Interest

Compound Name: Ethyl 10(Z)-heptadecenoate

Cat. No.: B15622443 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for Ethyl cis-10-heptadecenoate, a long-chain fatty acid ethyl ester. Due to the limited

availability of direct experimental data for this specific compound in public databases, this

guide presents predicted Nuclear Magnetic Resonance (NMR) data based on analogous

compounds and established spectroscopic principles. Additionally, mass spectrometry (MS)

data for the closely related Methyl cis-10-heptadecenoate is provided as a reference, with a

discussion of the expected variations for the ethyl ester. This document also outlines general

experimental protocols for the acquisition of such data for fatty acid ethyl esters (FAEEs).

Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR and ¹³C NMR chemical shifts, and the

mass spectrometry data for Ethyl cis-10-heptadecenoate.

Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of Ethyl cis-10-heptadecenoate in a deuterated solvent (e.g.,

CDCl₃) would exhibit characteristic signals for the ethyl ester group and the unsaturated fatty

acid chain. The predictions are based on known chemical shifts for similar fatty acid ethyl

esters.

Table 1: Predicted ¹H NMR Chemical Shifts for Ethyl cis-10-heptadecenoate
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~5.34 m 2H
-CH=CH- (Olefinic

protons)

4.12 q 2H
-O-CH₂-CH₃ (Ethyl

ester)

2.28 t 2H

-CH₂-COO-

(Methylene alpha to

carbonyl)

~2.01 m 4H
-CH₂-CH=CH-CH₂-

(Allylic protons)

~1.62 p 2H

-CH₂-CH₂-COO-

(Methylene beta to

carbonyl)

~1.25-1.35 m 16H
-(CH₂)₈- (Methylene

groups in the chain)

1.25 t 3H
-O-CH₂-CH₃ (Ethyl

ester)

0.88 t 3H
CH₃- (Terminal methyl

group)

m = multiplet, q = quartet, t = triplet, p = pentet

Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum provides information on the carbon framework of the

molecule. The chemical shifts are estimated based on the analysis of similar unsaturated fatty

acid esters.

Table 2: Predicted ¹³C NMR Chemical Shifts for Ethyl cis-10-heptadecenoate
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Chemical Shift (ppm) Assignment

~173.8 C=O (Ester carbonyl)

~130.0 -CH=CH- (Olefinic carbons)

~60.1 -O-CH₂-CH₃ (Ethyl ester)

~34.4 -CH₂-COO- (Methylene alpha to carbonyl)

~31.9 Methylene carbons in the chain

~29.7 Methylene carbons in the chain

~29.5 Methylene carbons in the chain

~29.3 Methylene carbons in the chain

~29.1 Methylene carbons in the chain

~27.2 Allylic carbons

~25.0 Methylene beta to carbonyl

~22.7 Methylene adjacent to terminal methyl

~14.3 -O-CH₂-CH₃ (Ethyl ester)

~14.1 CH₃- (Terminal methyl group)

Mass Spectrometry (MS) Data
Direct experimental mass spectrometry data for Ethyl cis-10-heptadecenoate is not readily

available. However, the mass spectrum of the corresponding methyl ester, Methyl cis-10-

heptadecenoate, is available from the NIST WebBook and can be used as a reference.[1][2]

The fragmentation pattern for the ethyl ester is expected to be similar, with key differences in

the molecular ion and fragments containing the ester group.

Table 3: Mass Spectrometry Data for Methyl cis-10-heptadecenoate and Expected Data for

Ethyl cis-10-heptadecenoate
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m/z
Relative
Intensity (%)
(Methyl Ester)

Proposed
Fragment
(Methyl Ester)

Expected m/z
(Ethyl Ester)

Proposed
Fragment
(Ethyl Ester)

296 - - [M]⁺ Molecular Ion

282 15 [M]⁺ - -

265 - - [M-OCH₂CH₃]⁺
Loss of ethoxy

group

251 10 [M-OCH₃]⁺ - -

222 20
[M-C₄H₈O]⁺

(McLafferty+1)
236

[M-C₃H₆O]⁺

(McLafferty+1)

180 18

166 25

152 30

138 35

124 45

110 60

96 80

88 - - 100

McLafferty

rearrangement

ion

87 100

74 85
[CH₃OC(OH)=C

H₂]⁺ (McLafferty)
- -

55 95

The molecular weight of Ethyl cis-10-heptadecenoate is 296.51 g/mol . The Electron Ionization

(EI) mass spectrum is expected to show a molecular ion peak at m/z 296. A characteristic

fragmentation of fatty acid ethyl esters is the McLafferty rearrangement, which would yield a
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prominent ion at m/z 88.[3] Another common fragmentation is the loss of the ethoxy group (-

OCH₂CH₃), resulting in an ion at m/z 251.

Experimental Protocols
The following are general protocols for the spectroscopic analysis of fatty acid ethyl esters.

Specific parameters may need to be optimized for the instrument used and the specific sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of the purified Ethyl cis-10-

heptadecenoate in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a

small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift

referencing (0 ppm).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped

with a suitable probe.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds,

relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16-64) to achieve

a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds,

relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to

the lower natural abundance of ¹³C.
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Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR

spectrum to determine the relative number of protons.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

Sample Preparation: Prepare a dilute solution of the purified Ethyl cis-10-heptadecenoate in

a volatile organic solvent (e.g., hexane or dichloromethane) at a concentration of

approximately 1 mg/mL.

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with

an electron ionization (EI) source.

Gas Chromatography:

Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

Injection: Inject 1 µL of the sample solution into the GC inlet, typically in split or splitless

mode.

Oven Program: A temperature program is used to separate the components. A typical

program might start at 100°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold

for 5 minutes.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Mass Spectrometry:

Ionization: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

Scan Range: Scan a mass-to-charge (m/z) range of approximately 40-400 amu.
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Data Analysis: Identify the peak corresponding to Ethyl cis-10-heptadecenoate in the total

ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular

ion and the fragmentation pattern. Compare the obtained spectrum with spectral libraries (if

available) and the expected fragmentation patterns for FAEEs.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

fatty acid ester like Ethyl cis-10-heptadecenoate.
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Caption: Workflow for the spectroscopic analysis of Ethyl cis-10-heptadecenoate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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